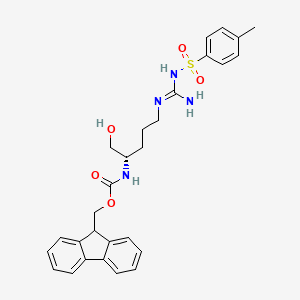

1,3,3a,4,9,9a-六氢噻吩并(3,4-b)喹喔啉 2,2-二氧化物

描述

The compound "1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide" is a derivative of the quinoxaline family, a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and biological activities. The quinoxaline derivatives are known for their potential use in various fields, including medicinal chemistry, where they exhibit antibacterial properties, among others.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. One approach involves the lithiation of 3-alkyl-quinoxaline-2-thiones, followed by a reaction with electrophiles to yield modified 3-substituted 1H-quinoxaline-2-thiones . Another method reported the synthesis of 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide and its derivatives, which showed significant antibacterial activity . Additionally, quinoxaline-2,3(1H,4H)-dithione, a related compound, can be synthesized through thionation of quinoxaline-2,3(1H,4H)-dione or by reacting 2,3-dichloroquinoxaline with thiourea or sodium hydrogen sulfide .

Molecular Structure Analysis

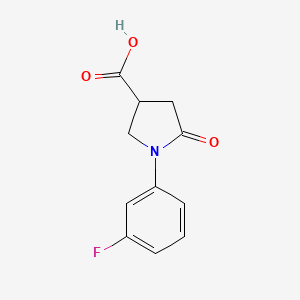

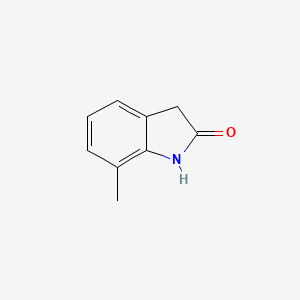

The molecular structure of quinoxaline derivatives is characterized by a bicyclic system containing nitrogen atoms within the quinoxaline ring. The presence of sulfur atoms in the thione and dioxide forms adds to the complexity of the molecular structure, which can influence the reactivity and interaction of these compounds with biological targets .

Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions, which are essential for their functionalization and potential applications. For instance, quinoxaline-2,3(1H,4H)-dithione is known to participate in deprotonation and electrophilic attack at the sulfur atoms, leading to the formation of various substituted derivatives and poly-fused heterocyclic ring systems . The reactivity of quinoxaline-2,3-dicarboxylic anhydride with different nucleophiles has also been explored, resulting in the synthesis of novel compounds with potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. For example, the synthesis of 2,3-dihydrothieno(2,3-b)quinolines and thieno(2,3-b)-quinolines involves a domino reaction that underscores the mild and convenient aspects of these compounds' synthesis, which may correlate with their stability and ease of handling .

科学研究应用

抗菌活性

喹喔啉衍生物,如 1,3,3a,4,9,9a-六氢噻吩并(3,4-b)喹喔啉 2,2-二氧化物,已被发现具有显着的抗菌活性。研究表明,特定的喹喔啉 1,4-二氧化物对大肠杆菌、霍乱沙门氏菌和多杀性巴斯德氏菌等细菌表现出卓越的体内活性 (Dirlam et al., 1979)。

DNA 切割性质

喹喔啉 1,4-二氧化物,包括 1,3,3a,4,9,9a-六氢噻吩并(3,4-b)喹喔啉的衍生物,因其在缺氧条件下切割 DNA 的能力而受到研究。这一特性对于理解这些化合物在一系列生物学应用中的细胞毒性和诱变活性至关重要 (Ganley et al., 2001)。

癌症研究中的细胞毒性剂

多项研究强调了喹喔啉衍生物作为癌症研究中细胞毒性剂的潜在用途。这些化合物,包括 1,3,3a,4,9,9a-六氢噻吩并(3,4-b)喹喔啉 2,2-二氧化物,在有氧和缺氧细胞条件下都显示出有效性,表明它们作为癌症治疗中治疗剂的潜力 (Monge et al., 1994)。

抗高血压和抗血小板聚集剂

研究还探索了喹喔啉衍生物作为抗高血压和血小板抗聚集剂的用途。这些化合物已被研究其抑制血小板聚集的功效及其作为抗高血压剂的潜力,扩大了其治疗应用的范围 (Monge et al., 2009)。

合成与化学性质

喹喔啉衍生物的合成和性质,包括 1,3,3a,4,9,9a-六氢噻吩并(3,4-b)喹喔啉 2,2-二氧化物,已得到广泛的研究。该领域的研究重点是了解这些化合物的化学性质和反应,这对于它们在各个科学领域的应用至关重要 (Toman et al., 1987)。

属性

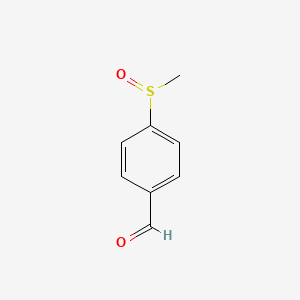

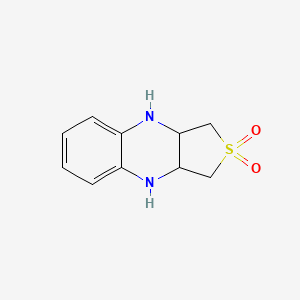

IUPAC Name |

1,3,3a,4,9,9a-hexahydrothieno[3,4-b]quinoxaline 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-15(14)5-9-10(6-15)12-8-4-2-1-3-7(8)11-9/h1-4,9-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKHHQLOAXTGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972159 | |

| Record name | 1,3,3a,4,9,9a-Hexahydro-2H-2lambda~6~-thieno[3,4-b]quinoxaline-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide | |

CAS RN |

56714-11-5 | |

| Record name | Thieno(3,4-b)quinoxaline, 1,3,3a,4,9,9a-hexahydro-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056714115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3a,4,9,9a-Hexahydro-2H-2lambda~6~-thieno[3,4-b]quinoxaline-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。